molecular formula C36H60Na6O48P6 B1456427 alpha-Cyclodextrin phosphate sodium salt CAS No. 199684-60-1

alpha-Cyclodextrin phosphate sodium salt

Cat. No. B1456427
M. Wt: 1584.6 g/mol
InChI Key: UVXCHNWIGVNOSW-WWKXUIADSA-H
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Description

Alpha-Cyclodextrin phosphate sodium salt is a highly versatile biomedicine extensively employed in the pharmaceutical sector . It functions as an invaluable host molecule within drug delivery systems . It finds application in the management of diverse ailments, showcasing remarkable efficacy in cancer, diabetes, and cardiovascular disorders . This exceptional product ameliorates drug solubility, stability, and bioavailability, thus fostering substantial therapeutic breakthroughs .


Molecular Structure Analysis

In alpha-Cyclodextrin, the six glucose subunits are linked end to end via α-1, 4 linkages . The result has the shape of a tapered cylinder, with six primary alcohols on one face and twelve secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .


Physical And Chemical Properties Analysis

Alpha-Cyclodextrin phosphate sodium salt is a solid powder . The color is white to off-white . Detailed information about its melting point, boiling point, and other physical and chemical properties are not available in the current resources .

Scientific Research Applications

    Pharmaceuticals

    Cyclodextrins are used in the pharmaceutical industry to improve the solubility and bioavailability of poorly soluble drugs. They are able to build aqueous soluble inclusion complexes with various small and large drug molecules, which can improve the stability, solubility, and bioavailability of these molecules.

    Biomedical Applications

    Cyclodextrins have unique structural characteristics that allow them to form inclusion complexes with various guest molecules and to functionalize with different substituents for the construction of novel sophisticated systems. These systems can be used for bioseparation, enzymatic catalysis, biochemical sensing, biomedical diagnosis, and therapy.

    Dye Stabilization

    Alpha-Cyclodextrin phosphate sodium salt can be used as a host molecule in the formation of inclusion complexes with certain dyes, such as the azo dye Methyl Yellow. This can enhance the stability of the dye in certain conditions.

    Nanotechnology

    Cyclodextrin-conjugated nanoparticles offer numerous advantages such as enhanced drug solubility, improved encapsulation efficiency, and drug loading. They serve as drug carriers to a specific target site such as cancer cells with minimum toxicity to normal cells, greater surface area over microparticles, and higher stability over liposomes.

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling alpha-Cyclodextrin phosphate sodium salt . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The potential applications of the drug-cyclodextrin conjugates in different areas of drug delivery, particularly in peptides, proteins, and nucleic acids (DNA, RNA and gene) drug delivery, are being explored . The future directions of research in this field are promising .

properties

IUPAC Name

hexasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O48P6.6Na/c37-13-19(43)31-73-7(1-67-85(49,50)51)25(13)79-32-20(44)14(38)27(9(74-32)3-69-87(55,56)57)81-34-22(46)16(40)29(11(76-34)5-71-89(61,62)63)83-36-24(48)18(42)30(12(78-36)6-72-90(64,65)66)84-35-23(47)17(41)28(10(77-35)4-70-88(58,59)60)82-33-21(45)15(39)26(80-31)8(75-33)2-68-86(52,53)54;;;;;;/h7-48H,1-6H2,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)(H2,64,65,66);;;;;;/q;6*+1/p-6/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXCHNWIGVNOSW-WWKXUIADSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60Na6O48P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746752
Record name PUBCHEM_71312276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Cyclodextrin phosphate sodium salt

CAS RN

199684-60-1
Record name PUBCHEM_71312276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Cyclodextrin phosphate sodium salt
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alpha-Cyclodextrin phosphate sodium salt
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alpha-Cyclodextrin phosphate sodium salt

Citations

For This Compound
1
Citations
上田晴久, ウエダハルヒサ - 星薬科大学紀要, 1992 - stella.repo.nii.ac.jp
… alpha・cyclodextrin, Soluble anionic alpha・cyclodextrin polymer, Carboxyethylated alpha・cyclodextrin, Buty1・ ated・alpha-cyclodextrin, Alpha-cyclodextrin phosphate sodium saltなど,…
Number of citations: 1 stella.repo.nii.ac.jp

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